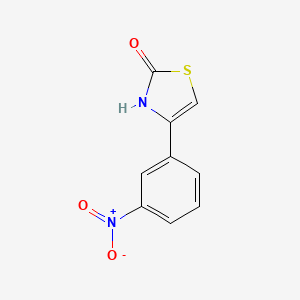

4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one

Description

Structure

3D Structure

Properties

CAS No. |

856938-77-7 |

|---|---|

Molecular Formula |

C9H6N2O3S |

Molecular Weight |

222.22 g/mol |

IUPAC Name |

4-(3-nitrophenyl)-3H-1,3-thiazol-2-one |

InChI |

InChI=1S/C9H6N2O3S/c12-9-10-8(5-15-9)6-2-1-3-7(4-6)11(13)14/h1-5H,(H,10,12) |

InChI Key |

OXCPEFDPGKSSFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4 3 Nitrophenyl 1,3 Thiazol 2 3h One

Retrosynthetic Analysis of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one

Retrosynthetic analysis provides a logical framework for dissecting the target molecule into simpler, commercially available starting materials. The primary disconnection strategy for this compound focuses on the bonds forming the thiazole (B1198619) ring, a common approach for this class of heterocycles.

The key disconnections are the C(4)-C(5) and C(2)-S bonds, which points to the well-known Hantzsch thiazole synthesis as a viable forward synthetic route. This disconnection strategy leads to two primary synthons: an α-haloketone and a thiourea (B124793) or a related equivalent. Specifically, disconnection of the thiazole ring in the target molecule suggests the following precursors:

2-halo-1-(3-nitrophenyl)ethanone : This electrophilic component provides the C4 and C5 atoms of the thiazole ring and the attached 3-nitrophenyl group.

Thiourea or a derivative : This nucleophilic component provides the sulfur atom, the C2 atom, and the nitrogen atoms at positions 1 and 3 of the thiazole ring.

The forward synthesis would, therefore, involve the condensation of these two precursors to form an intermediate 2-amino-4-(3-nitrophenyl)thiazole, which can then be converted to the desired this compound.

Classical Synthetic Routes to this compound

The classical synthesis of this compound is a multi-step process that relies on the Hantzsch thiazole synthesis as the core reaction. This pathway involves the preparation of key intermediates and subsequent cyclization and functional group transformation.

Multi-step Reaction Sequences and Intermediates

The synthesis typically proceeds through the following sequence, starting from commercially available materials:

Synthesis of 2-Bromo-1-(3-nitrophenyl)ethanone : The precursor α-bromoketone is prepared by the bromination of 1-(3-nitrophenyl)ethanone. This reaction is commonly carried out by treating 1-(3-nitrophenyl)ethanone with bromine in a suitable solvent like chloroform (B151607) at low temperatures. nih.gov

Hantzsch Thiazole Synthesis : The synthesized 2-bromo-1-(3-nitrophenyl)ethanone is then reacted with thiourea in a condensation reaction to form the intermediate, 2-amino-4-(3-nitrophenyl)thiazole. sigmaaldrich.com This reaction is a cornerstone in thiazole chemistry and is typically performed by refluxing the reactants in ethanol (B145695). derpharmachemica.com

Hydrolysis of 2-Amino-4-(3-nitrophenyl)thiazole : The final step involves the conversion of the 2-amino group to a carbonyl group to yield this compound. This transformation can be achieved through hydrolysis under acidic conditions, for example, by treatment with an aqueous acid solution and heating.

The key intermediates in this synthetic pathway are 1-(3-nitrophenyl)ethanone, 2-bromo-1-(3-nitrophenyl)ethanone, and 2-amino-4-(3-nitrophenyl)thiazole.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 1-(3-nitrophenyl)ethanone | Bromine, Chloroform, 0-5°C | 2-Bromo-1-(3-nitrophenyl)ethanone |

| 2 | 2-Bromo-1-(3-nitrophenyl)ethanone, Thiourea | Ethanol, Reflux | 2-Amino-4-(3-nitrophenyl)thiazole |

| 3 | 2-Amino-4-(3-nitrophenyl)thiazole | Aqueous Acid, Heat | This compound |

Optimization of Reaction Conditions and Yields

The efficiency of the classical synthesis can be enhanced by optimizing the reaction conditions at each step.

For the Hantzsch thiazole synthesis , various factors can be tuned to improve the yield and purity of the 2-aminothiazole (B372263) intermediate. The choice of solvent is critical, with ethanol being a common and effective medium. Reaction times can vary, but are typically in the range of several hours under reflux. The use of a base is generally not required for the reaction with unsubstituted thiourea.

The hydrolysis of the 2-aminothiazole is a crucial final step. The concentration of the acid, the reaction temperature, and the reaction time are key parameters to control to ensure complete conversion while minimizing the formation of side products. Different acids can be employed, and the optimal choice may depend on the specific substrate.

Below is a table summarizing potential optimization parameters for the key reaction step:

| Reaction Step | Parameter | Variation | Effect on Yield/Purity |

| Hantzsch Synthesis | Solvent | Ethanol, Methanol, DMF | Can affect reaction rate and product solubility. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate. | |

| Reaction Time | 1-24 hours | Needs to be optimized to ensure complete conversion without degradation. | |

| Hydrolysis | Acid | HCl, H₂SO₄ | The choice of acid can influence the reaction rate and selectivity. |

| Concentration | Dilute to Concentrated | Higher concentrations can accelerate the reaction but may also lead to side reactions. | |

| Temperature | 50-100°C | Higher temperatures are typically required for hydrolysis. |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of green chemistry, efforts have been made to develop more sustainable methods for the synthesis of thiazole derivatives. These approaches aim to reduce the use of hazardous solvents, minimize energy consumption, and employ safer reagents.

Solvent-Free Syntheses

Solvent-free or solid-phase synthesis presents a significant green advantage by eliminating the need for volatile and often toxic organic solvents. For the Hantzsch thiazole synthesis, reactions can be carried out by grinding the reactants together, sometimes with a solid support or a catalyst. This method can lead to shorter reaction times, simpler work-up procedures, and reduced waste generation. The reaction of an α-haloketone with thiourea can be efficiently conducted under solvent-free conditions, often with just gentle heating. researchgate.net

Catalyst-Free or Environmentally Benign Catalysis

While the classical Hantzsch synthesis with thiourea is often catalyst-free, related syntheses of thiazoles can benefit from catalysis. Green catalytic approaches focus on using non-toxic, recyclable, and efficient catalysts. For instance, the use of natural acid catalysts, such as lemon juice, has been reported for the synthesis of related heterocyclic systems. sigmaaldrich.com

Microwave-assisted organic synthesis (MAOS) is another prominent green chemistry technique that can be applied to the synthesis of this compound. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields compared to conventional heating. researchgate.netjocpr.comnih.gov The Hantzsch synthesis of 2-aminothiazoles has been shown to be highly efficient under microwave irradiation, often in the absence of a solvent or in a minimal amount of a green solvent like water or ethanol. researchgate.net

| Green Approach | Key Features | Application to Target Synthesis |

| Solvent-Free Synthesis | Reduced waste, simpler work-up, lower environmental impact. | The Hantzsch condensation of 2-bromo-1-(3-nitrophenyl)ethanone and thiourea can be performed by grinding or gentle heating of the neat reactants. |

| Microwave-Assisted Synthesis | Rapid reaction rates, higher yields, reduced energy consumption. | The key condensation step can be significantly accelerated, potentially reducing reaction times from hours to minutes. |

| Benign Catalysis | Use of non-toxic and recyclable catalysts. | While the primary condensation is often catalyst-free, related reactions for thiazole synthesis can utilize green catalysts. |

Advanced Synthetic Strategies for this compound

Advanced synthetic methodologies offer significant improvements over conventional techniques, primarily by enhancing reaction rates, improving yields, and promoting greener chemical processes. For the synthesis of heterocyclic compounds like this compound, techniques such as microwave-assisted synthesis and sonochemistry have emerged as powerful tools. nih.gov

Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, which is a highly efficient method of energy transfer compared to conventional heating. nih.gov This technique can dramatically reduce reaction times, often from hours to minutes, and increase product yields. jocpr.com In the synthesis of thiazole derivatives, microwave irradiation has been successfully employed, demonstrating a considerable increase in reaction rates. researchgate.net For instance, multicomponent syntheses of novel thiazolyl-pyridazinedione derivatives under microwave irradiation have been reported to proceed with high efficiency and in significantly shorter reaction times compared to traditional methods. nih.gov

The synthesis of various heterocyclic systems, including those related to the thiazole core, benefits from microwave assistance. Reactions that typically require prolonged heating under conventional conditions can be completed in a fraction of the time. jocpr.com This efficiency is a key advantage in the development of compound libraries and in optimizing synthetic routes.

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Representative Heterocyclic Condensation Reaction jocpr.com

| Entry | Reaction Time (Conventional) | Yield (Conventional) | Reaction Time (Microwave) | Yield (Microwave) |

| 1 | 4 hours | 70% | 10 minutes | 75% |

| 2 | 4 hours | 72% | 12 minutes | 78% |

| 3 | 4 hours | 68% | 15 minutes | 72% |

| 4 | 4 hours | 75% | 10 minutes | 80% |

This table illustrates the typical enhancements in reaction time and yield when switching from conventional heating to microwave irradiation for heterocyclic synthesis, based on analogous reactions.

Sonochemistry involves the use of ultrasound to initiate and accelerate chemical reactions. The underlying principle is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures. This energy can enhance reaction rates and yields.

The application of ultrasound in the synthesis of heterocyclic compounds has proven to be an effective and environmentally friendly approach. For example, a comparative study on the synthesis of 4-(4-nitrophenyl)oxazol-2-amine, a structurally related heterocycle, demonstrated that the ultrasound-assisted method resulted in a 90% yield in just 8 minutes, whereas the conventional thermal method required 3.5 hours to achieve a 69% yield. researchgate.net Furthermore, the product obtained via the sonochemical route exhibited improved material quality, such as higher crystallinity. researchgate.net Ultrasound has also been successfully used to prepare 3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carboximidamides efficiently and under clean conditions. nih.gov

Table 2: Comparison of Thermal and Sonochemical Synthesis Methods for 4-(4-nitrophenyl)oxazol-2-amine researchgate.net

| Method | Reaction Time | Yield | Product Crystallinity |

| Thermal | 3.5 hours | 69% | 8.33% |

| Sonochemical | 8 minutes | 90% | 21.12% |

This table highlights the advantages of the sonochemical method over the conventional thermal method for the synthesis of a similar heterocyclic compound.

Derivatization Strategies of the this compound Core

The this compound scaffold possesses several reactive sites that allow for a variety of derivatization strategies. These modifications are crucial for developing analogues and exploring structure-activity relationships. Key sites for modification include the nitrogen atom of the thiazole ring, the phenyl ring, and the thiazole ring itself. mdpi.comglobalresearchonline.net

The nitrogen atom at the 3-position of the thiazol-2(3H)-one ring is a prime site for functionalization through N-alkylation and N-acylation reactions.

N-Alkylation: This involves the introduction of an alkyl group onto the nitrogen atom. Such reactions are typically performed using an alkyl halide in the presence of a base. This modification can significantly alter the lipophilicity and steric properties of the molecule. For instance, alkylation of related pyrazol-5-ones with alkyl bromides has been demonstrated. researchgate.net

N-Acylation: This process introduces an acyl group to the nitrogen atom, forming an N-acyl derivative. This can be achieved by reacting the parent compound with an acyl chloride or an acid anhydride. An example of a related N-acylated thiazole is N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]adamantane-1-carboxamide, where an adamantane-1-carboxamide group is attached to the exocyclic nitrogen of a 2-aminothiazole core. A similar strategy could be applied to the endocyclic nitrogen of the thiazol-2(3H)-one ring.

The 3-nitrophenyl substituent offers a versatile handle for further modifications, with the nitro group being the most reactive site.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using various reducing agents, such as tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This transformation yields 4-(3-aminophenyl)-1,3-thiazol-2(3H)-one. nih.gov The resulting primary amine is a key intermediate for numerous subsequent reactions.

Further Derivatization of the Amino Group: The newly formed amino group can be diazotized with nitrous acid to form a diazonium salt. This salt can then undergo a range of Sandmeyer or related reactions to introduce various substituents, including halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH). Additionally, the amino group can be acylated to form amides or react with isocyanates to form ureas, significantly diversifying the molecular structure.

The thiazole ring itself can be a target for derivatization, although it is generally less reactive than the appended phenyl ring. mdpi.com The C5-position of the 4-phenyl-1,3-thiazole core is a potential site for electrophilic substitution reactions. Depending on the reaction conditions and the directing effects of the existing substituents, functional groups could be introduced at this position. The inherent reactivity of the thiazole nucleus has been exploited to produce a wide range of new chemical entities. mdpi.comglobalresearchonline.net For example, various substitutions on the thiazole ring have been explored in the synthesis of novel biologically active agents. researchgate.net

Spectroscopic and Structural Characterization of 4 3 Nitrophenyl 1,3 Thiazol 2 3h One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

The proton NMR (¹H NMR) spectrum of 4-(3-nitrophenyl)-1,3-thiazol-2(3H)-one is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The aromatic protons of the 3-nitrophenyl group would appear as a complex multiplet in the downfield region, typically between δ 7.5 and 8.8 ppm, due to the electron-withdrawing effect of the nitro group. The single proton on the thiazole (B1198619) ring (H-5) is anticipated to resonate as a singlet, likely in the range of δ 6.5-7.5 ppm. The N-H proton of the thiazolone ring would give rise to a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration, but is generally expected in the δ 10-12 ppm region.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (thiazole) | 6.5 - 7.5 | Singlet |

| Aromatic-H | 7.5 - 8.8 | Multiplet |

Note: Predicted values are based on the analysis of structurally similar compounds.

The carbon-13 NMR (¹³C NMR) spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the thiazolone ring is expected to be the most deshielded, with a chemical shift in the range of δ 170-180 ppm. The carbons of the nitrophenyl ring would resonate between δ 120 and 150 ppm, with the carbon attached to the nitro group appearing at the lower end of this range. The two carbons of the thiazole ring (C-4 and C-5) would have distinct chemical shifts, with C-4, being attached to the phenyl ring, appearing further downfield than C-5.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 170 - 180 |

| C-NO₂ | ~148 |

| Aromatic-C | 120 - 145 |

| C-4 (thiazole) | 140 - 150 |

Note: Predicted values are based on the analysis of structurally similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band in the region of 1680-1720 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the thiazolone ring. The N-H stretching vibration is expected to appear as a broad band in the range of 3100-3300 cm⁻¹. The presence of the nitro group would be confirmed by two strong absorption bands, one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration near 1340-1380 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

|---|---|

| N-H stretch | 3100 - 3300 (broad) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=O stretch | 1680 - 1720 (strong) |

| Aromatic C=C stretch | 1450 - 1600 |

| Asymmetric NO₂ stretch | 1520 - 1560 (strong) |

Note: Predicted values are based on general IR correlation tables and data from similar compounds.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. For this compound (C₉H₆N₂O₃S), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) that precisely matches its calculated monoisotopic mass.

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. The fragmentation pattern would be expected to involve the loss of the nitro group (NO₂) as a neutral fragment, leading to a significant peak at [M-46]⁺. Further fragmentation could involve the cleavage of the thiazolone ring, potentially losing CO or other small fragments. The fragmentation of the nitrophenyl moiety is also a common pathway in mass spectrometry.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles.

The analysis would reveal the planarity of the thiazolone and nitrophenyl rings and the dihedral angle between them. It would also provide detailed information on intermolecular interactions, such as hydrogen bonding involving the N-H group and the carbonyl oxygen or nitro group of neighboring molecules, which govern the crystal packing. This information is invaluable for understanding the solid-state properties of the compound and for computational modeling studies. While specific crystallographic data for this compound is not currently available in the public domain, studies on similar nitrophenyl-substituted thiazole derivatives have revealed largely planar structures with significant π-π stacking interactions in the crystal lattice.

Crystal Packing and Intermolecular Interactions

The crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine is characterized by significant intermolecular forces that dictate the packing of the molecules in the solid state. A predominant feature of its crystal packing is the presence of extensive aromatic π–π stacking interactions. nih.gov These interactions occur between pairs of molecules that are related by inversion symmetry.

Bond Lengths and Angles Analysis

The molecular geometry of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine is largely planar. The dihedral angle between the planes of the thiazolopyridine ring system and the attached benzene (B151609) ring is a mere 3.94(6)°. nih.gov This near-coplanarity suggests a degree of electronic conjugation between the two ring systems.

The nitro group, a key functional feature, is slightly twisted out of the plane of the benzene ring to which it is attached, with a rotation of 7.6(2)°. nih.gov This slight deviation from planarity is a common feature in nitro-substituted aromatic compounds.

Specific bond lengths and angles within the molecule provide further insight into its electronic structure. The precise values for these parameters, as determined by X-ray crystallography, are essential for a complete understanding of the molecule's conformation and stability.

| Bond/Angle | Value |

| Dihedral angle (thiazolopyridine and benzene rings) | 3.94(6)° |

| Nitro group rotation from benzene ring plane | 7.6(2)° |

| Shortest centroid-centroid separation (π–π stacking) | 3.5295(9) Å |

It is important to reiterate that while this data provides valuable insights into the structural characteristics of a closely related compound, the precise crystal packing, intermolecular interactions, bond lengths, and angles of this compound may differ due to variations in its chemical structure.

Computational and Theoretical Chemistry Studies on this compound

Following a comprehensive and thorough search of scientific literature and academic databases, it has been determined that there are no publicly available research articles or data specifically detailing the computational and theoretical chemistry studies of the compound This compound .

The extensive search included queries for various computational chemistry methodologies as requested, such as Density Functional Theory (DFT) calculations, Frontier Molecular Orbitals (HOMO-LUMO) analysis, Electrostatic Potential Maps, Fukui Functions, Conformational Analysis, Molecular Dynamics Simulations, and Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling for this specific molecule.

While computational studies have been published for structurally related compounds, such as 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, this information falls outside the strict scope of the current request, which is focused solely on this compound.

Therefore, it is not possible to generate the requested article with the specified detailed sections and subsections, as the foundational scientific data is not present in the available literature.

Computational and Theoretical Chemistry Studies on 4 3 Nitrophenyl 1,3 Thiazol 2 3h One

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Descriptor Generation and Selection

In the realm of quantitative structure-activity relationship (QSAR) studies, the generation and selection of appropriate molecular descriptors are of paramount importance. Descriptors are numerical values that encode different aspects of a molecule's structure and properties. For a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives investigated as human monoamine oxidase B (hMAO-B) inhibitors, a variety of descriptors have been calculated to build robust QSAR models. dergipark.org.tr

These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Electronic descriptors: These relate to the electronic properties of the molecule, such as charge distribution and orbital energies.

Geometric descriptors: These describe the three-dimensional arrangement of atoms.

Physicochemical descriptors: These include properties like molar refractivity (MR) and the logarithm of the partition coefficient (LogP). imist.ma

The selection of the most relevant descriptors is a critical step to avoid overfitting and to build a model with good predictive power. Techniques such as principal component analysis (PCA) are often employed to reduce the dimensionality of the descriptor space and to identify the most influential variables. imist.ma For the 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, descriptors such as MR, LogP, and the energy of the lowest unoccupied molecular orbital (ELUMO) were found to be significant in explaining their biological activity. imist.ma

Statistical Model Development and Validation

Once a set of relevant descriptors has been selected, statistical methods are used to develop a mathematical model that correlates these descriptors with the biological activity of the compounds. Several statistical techniques have been applied in the study of thiazole (B1198619) derivatives, including:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the dependent variable (biological activity) and a set of independent variables (descriptors). For a series of thiazole derivatives, an MLR model was developed with satisfactory performance in both the training and testing phases. imist.ma

Partial Least Squares (PLS): This is a regression method that is particularly useful when the number of descriptors is large and there is multicollinearity among them. imist.ma

Artificial Neural Networks (ANN): ANNs are powerful machine learning models that can capture complex non-linear relationships between descriptors and activity. An ANN model with a Levenberg-Marquardt algorithm demonstrated excellent performance in predicting the activity of thiazole derivatives. imist.ma

The developed models undergo rigorous internal and external validation to assess their robustness and predictive ability. imist.ma Internal validation techniques include leave-one-out cross-validation, while external validation involves predicting the activity of a set of compounds that were not used in the model development. imist.maresearchgate.net The statistical quality of the models is evaluated using various parameters, such as the coefficient of determination (R²), the cross-validation coefficient (R²cv), and the mean squared error (MSE). imist.ma

Predictive Modeling for Biological Activity or Specific Molecular Interactions

The ultimate goal of QSAR studies is to develop predictive models that can be used to estimate the biological activity of new, unsynthesized compounds. These models serve as a valuable tool for virtual screening and for prioritizing compounds for synthesis and biological testing.

For the 4-(3-nitrophenyl)thiazol-2-ylhydrazone series, a 3D-QSAR study using Comparative Molecular Field Analysis (CoMSIA) was conducted to design more potent hMAO-B inhibitors. dergipark.org.tr The CoMSIA model provided contour maps that highlighted the structural features crucial for inhibitory activity. dergipark.org.tr These maps guided the design of new derivatives with potentially enhanced activity. dergipark.org.tr The predictive power of such models is crucial for accelerating the drug discovery process.

Molecular Docking Studies for Target Identification and Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein target and to estimate the binding affinity.

Ligand-Protein Interaction Profiling

Molecular docking studies on 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have provided valuable insights into their interactions with the hMAO-B enzyme. nih.govnih.govresearchgate.net These studies have revealed the key amino acid residues in the active site of the enzyme that are involved in binding. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The nitro group at the meta position of the phenyl ring has been identified as an important pharmacophoric feature for selective and reversible hMAO-B inhibition. nih.govnih.gov

Identification of Key Binding Hotspots

Through molecular docking, it is possible to identify "hotspots" within the binding site of a protein – regions that are critical for ligand binding. For the hMAO-B enzyme, the active site is characterized by a hydrophobic cavity. The 4-(3-nitrophenyl)thiazole scaffold of the inhibitors fits into this cavity, and the various substituents on the hydrazone moiety can form specific interactions with surrounding residues, thus influencing the binding affinity and selectivity.

Application in Enzyme Inhibition or Receptor Binding Studies (Preclinical)

The insights gained from molecular docking studies are instrumental in understanding the mechanism of action of enzyme inhibitors and in the rational design of more potent and selective compounds. In the case of the 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, the computational analysis complemented the in vitro biological testing and provided a structural basis for the observed hMAO-B inhibitory activity. nih.govnih.gov These preclinical computational studies are a crucial step in the development of new therapeutic agents for neurodegenerative disorders such as Parkinson's disease. nih.gov

Exploration of Preclinical Biological Activities and Molecular Mechanisms of 4 3 Nitrophenyl 1,3 Thiazol 2 3h One

Evaluation of Antimicrobial Research Potential

There is no specific research available on the antimicrobial activities of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one.

No studies were found that investigated the mechanisms of bacterial pathogen inhibition for this compound.

There is no available research on the fungal pathogen inhibition mechanisms of this compound.

No preclinical studies on the antiviral activity of this compound were identified.

Anticancer Research Applications (Preclinical)

Specific preclinical anticancer research on this compound is not present in the available scientific literature.

There are no documented studies on the cellular proliferation inhibition mechanisms of this compound in any cancer cell lines.

No research has been published detailing the induction of apoptosis by this compound.

Cell Cycle Arrest Pathways

Preclinical studies specifically investigating the effect of this compound on cell cycle arrest pathways have not been extensively reported in the available scientific literature. While derivatives of the broader thiazole (B1198619) chemical class have been observed to induce cell cycle arrest in various cancer cell lines, direct evidence for this activity by this compound is not currently documented. mdpi.com Therefore, a detailed analysis of its impact on specific cell cycle checkpoints, such as G1/S or G2/M transitions, and the modulation of key regulatory proteins like cyclins and cyclin-dependent kinases (CDKs), remains to be elucidated for this specific compound.

Inhibition of Angiogenesis Mechanisms

There is a lack of specific preclinical research on the anti-angiogenic properties of this compound. Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.govresearchgate.net While some thiazole-containing compounds have been investigated for their potential to inhibit angiogenesis, no such studies have been published for this compound. nih.gov Consequently, its effects on key angiogenic signaling pathways, such as the Vascular Endothelial Growth Factor (VEGF) pathway, and its ability to inhibit endothelial cell proliferation, migration, and tube formation are yet to be determined.

Modulation of Specific Oncogenic Pathways

Detailed preclinical investigations into the modulation of specific oncogenic pathways by this compound are not available in the current body of scientific research. Oncogenic pathways, such as those involving PI3K/Akt, MAPK/ERK, and others, are frequently dysregulated in cancer and are common targets for therapeutic intervention. While some thiazole derivatives have been shown to interact with components of these pathways, no such data has been reported specifically for this compound. nih.gov Therefore, its potential to modulate these critical signaling cascades remains an area for future investigation.

Enzyme Inhibition Studies (Preclinical)

Specific Enzyme Target Identification and Characterization

While direct enzyme inhibition studies on this compound are limited, research on closely related derivatives provides insight into potential enzyme targets. A study on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives identified human monoamine oxidase B (hMAO-B) as a specific enzyme target. researchgate.netnih.gov The presence of the 4-(3-nitrophenyl)thiazole core was found to be a significant feature for selective hMAO-B inhibition. researchgate.netnih.gov Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative disorders. researchgate.net

Kinetic Studies of Enzyme Inhibition (e.g., Km, Vmax, Ki determination)

Detailed kinetic studies determining parameters such as Km, Vmax, and Ki for the inhibition of hMAO-B by this compound have not been specifically reported. The study on the 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives focused on their inhibitory concentration (IC50) values and selectivity for hMAO-B over hMAO-A, but did not publish comprehensive kinetic parameters for individual compounds. researchgate.netnih.gov The determination of these values is crucial for a thorough understanding of the inhibitor's potency and mechanism of action. nih.gov

Below is a hypothetical data table illustrating the kind of data that would be generated from such kinetic studies. Note: The following data is for illustrative purposes only and does not represent actual experimental results for this compound.

| Enzyme Target | Substrate | Km (µM) | Vmax (nmol/min/mg) | Inhibitor | Ki (µM) |

| hMAO-B | Benzylamine | 25 | 10 | This compound | Data not available |

| hMAO-A | Kynuramine | 30 | 15 | This compound | Data not available |

Reversible vs. Irreversible Inhibition Mechanisms

The nature of enzyme inhibition, whether reversible or irreversible, is a critical aspect of a compound's pharmacological profile. libretexts.orginteresjournals.org An irreversible inhibitor typically forms a covalent bond with the enzyme, leading to permanent inactivation. libretexts.org In contrast, a reversible inhibitor binds non-covalently and can dissociate from the enzyme. libretexts.org

In the context of the closely related 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives, studies have indicated a reversible mechanism of inhibition for hMAO-B. researchgate.net This was determined through dialysis experiments, where the enzyme activity was restored after the removal of the inhibitor, a characteristic of reversible inhibition. researchgate.net This finding suggests that compounds based on the 4-(3-nitrophenyl)thiazole scaffold are likely to act as reversible inhibitors of hMAO-B.

| Compound Class | Enzyme Target | Inhibition Type | Evidence |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazones | hMAO-B | Reversible | Enzyme activity restored after dialysis researchgate.net |

Anti-inflammatory Research Modalities (Preclinical) of this compound

The preclinical anti-inflammatory potential of this compound and its derivatives has been a subject of scientific investigation, focusing on their ability to modulate key components of the inflammatory cascade. These studies are crucial in elucidating the mechanisms through which this class of compounds may exert therapeutic effects.

Modulation of Inflammatory Mediators (e.g., Cytokines, Chemokines)

Research into the immunomodulatory effects of 1,3-thiazole derivatives has indicated their potential to influence cytokine production. Cytokines are signaling proteins that play a pivotal role in orchestrating the inflammatory response. Some studies have shown that certain 1,3-thiazole compounds can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukins. irb.hr For instance, specific 1,3-thiazole derivatives have been found to inhibit LPS-stimulated TNF-α cytokine production in peripheral blood mononuclear cells (PBMCs). This suggests a potential mechanism of action for the anti-inflammatory activity of compounds within this chemical class. The ability to modulate the Th1/Th2 cytokine balance is another area of interest, as this balance is crucial in the development and regulation of inflammatory diseases. nih.gov

Inhibition of Key Inflammatory Enzymes (e.g., COX, LOX)

A significant focus of preclinical research on thiazole and thiazolidinone derivatives has been their inhibitory action on cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.govnih.gov These enzymes are central to the metabolic pathways of arachidonic acid, leading to the production of prostaglandins and leukotrienes, which are potent inflammatory mediators. nih.gov

Several studies have reported that various thiazole derivatives exhibit inhibitory activity against both COX-1 and COX-2 enzymes. nih.govresearchgate.net For example, a series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives were evaluated for their COX inhibitory activities, with some compounds showing high potency against COX-2. nih.gov The selectivity for COX-2 over COX-1 is a desirable characteristic for anti-inflammatory agents as it may reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs. mdpi.com

In addition to COX inhibition, some thiazole derivatives have demonstrated the ability to inhibit LOX enzymes, particularly 5-LOX. nih.gov Dual inhibition of both COX and LOX pathways is considered a promising strategy for developing novel anti-inflammatory drugs, as it can lead to a broader suppression of pro-inflammatory mediators. nih.gov For instance, certain thiazole derivatives have been identified as dual COX-2 and 5-LOX inhibitors. researchgate.net The analysis of structure-activity relationships has revealed that substituents on the benzene (B151609) ring, such as 3-NO2, can be favorable for COX-1/LOX inhibitory activity. nih.gov

Table 1: Preclinical Anti-inflammatory Research on Thiazole Derivatives

| Research Modality | Key Findings | Relevant Thiazole Derivatives |

|---|---|---|

| Modulation of Inflammatory Mediators | Inhibition of LPS-stimulated TNF-α production. | 1,3-Thiazole fragments |

| Inhibition of COX Enzymes | Selective and non-selective inhibition of COX-1 and COX-2. | 2,3-diaryl-1,3-thiazolidin-4-ones, 5,6-diarylimidazo[2.1-b]thiazoles |

| Inhibition of LOX Enzymes | Inhibition of 5-LOX. | N-aryl-4-aryl-1,3-thiazole-2-amines |

| Dual COX/LOX Inhibition | Simultaneous inhibition of both COX and LOX pathways. | Certain thiazole derivatives |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For this compound and its derivatives, SAR studies have provided valuable insights into the key structural features required for their anti-inflammatory and other biological activities.

Identification of Pharmacophoric Features

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For thiazole-based compounds, the thiazole ring itself is a critical pharmacophoric element. mdpi.com The nitrogen and sulfur atoms within the thiazole ring are capable of forming hydrogen bonds with amino acid residues in the active sites of target enzymes. nih.gov

In the context of anti-inflammatory activity, the presence of an aryl group at the 4-position of the thiazole ring and various substituents on this aryl group are important for activity. Specifically for this compound, the 3-nitrophenyl group at the C4 position of the thiazole nucleus is considered an important pharmacophoric feature. nih.gov This has been noted in studies of related hydrazone derivatives for other biological activities. nih.gov

Impact of Substituent Variations on Biological Potency and Selectivity (Preclinical)

The biological potency and selectivity of this compound derivatives can be significantly influenced by the nature and position of substituents on the phenyl ring and the thiazole core.

Analysis of thiazole derivatives has shown that the presence of a nitro group (NO2) on the phenyl ring can be favorable for anti-inflammatory activity. nih.govwjpmr.com Specifically, a 3-nitro substituent has been identified as a favorable feature for COX-1/LOX inhibitory activity in some thiazolidinone derivatives. nih.gov In other studies on 2,4-disubstituted thiazole derivatives, a 4-nitrophenyl substituent at the 4-position of the thiazole ring resulted in good anti-inflammatory activity. rasayanjournal.co.in

The type of substituent on the phenyl ring can also dictate selectivity towards different enzyme isoforms. For instance, in a series of 2,3-diaryl-1,3-thiazolidin-4-one derivatives, variations in substituents on the aryl rings led to differences in inhibitory potency against COX-1 and COX-2. nih.gov

Lead Optimization Strategies Based on SAR Analysis

Lead optimization is the process of modifying a biologically active compound to improve its properties, such as potency, selectivity, and pharmacokinetic profile. SAR data is crucial for guiding these modifications.

For thiazole-based anti-inflammatory agents, lead optimization strategies could involve:

Modification of the Phenyl Ring Substituents: Based on the observation that nitro groups can enhance activity, further exploration of different electron-withdrawing and electron-donating groups at various positions on the phenyl ring could be undertaken to fine-tune potency and selectivity.

Alterations to the Thiazole Core: Modifications to the thiazole ring itself, such as the introduction of substituents at the 5-position, have been shown to affect COX/LOX inhibitory activity. nih.gov

Hybrid Molecule Design: Combining the this compound scaffold with other pharmacophores known to possess anti-inflammatory properties is another strategy. This approach aims to create hybrid molecules with enhanced or dual mechanisms of action. mdpi.com

Computational tools such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed to rationalize the experimental findings and guide the design of new, more potent, and selective derivatives. These models help in identifying the key structural features that are most influential for the desired biological activity.

Table 2: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives

| Structural Feature | Impact on Biological Activity | Example |

|---|---|---|

| Thiazole Ring | Core pharmacophoric element. | Essential for binding to target enzymes. |

| 3-Nitrophenyl Group at C4 | Important for activity and selectivity. | Favorable for COX-1/LOX inhibition. nih.gov |

| Substituents on Phenyl Ring | Modulates potency and selectivity. | Nitro groups can enhance anti-inflammatory activity. wjpmr.comrasayanjournal.co.in |

| Modifications at Thiazole C5 | Can alter enzyme inhibitory profile. | Introduction of a methyl group can lead to loss of LOX activity. nih.gov |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Celecoxib |

| Indomethacin |

| Naproxen |

Mechanistic Insights into the Biological Actions of 4 3 Nitrophenyl 1,3 Thiazol 2 3h One

Cellular and Subcellular Localization Studies (Preclinical)

Preclinical data on the specific cellular and subcellular localization of 4-(3-Nitrophenyl)-1,3-thiazol-2(3H)-one are not extensively documented in the available scientific literature. However, the lipophilic nature of the thiazole (B1198619) ring and the physicochemical properties imparted by the nitrophenyl group suggest that the compound is likely to passively diffuse across cellular membranes. nih.govnih.gov The ultimate subcellular distribution would be influenced by its affinity for various organelles and macromolecules.

For related thiazole derivatives, such as thiazole orange-neomycin conjugates, studies have shown intracellular localization, with a notable accumulation in the nucleolus, suggesting an affinity for RNA-rich compartments. researchgate.net This indicates that the thiazole scaffold can facilitate entry into cells and guide localization to specific subcellular regions. The presence of the nitro group can also influence the compound's polarity and interactions with cellular components, potentially affecting its distribution. nih.govresearchgate.net Further empirical studies employing techniques like fluorescence microscopy with a labeled version of this compound would be necessary to definitively determine its precise cellular and subcellular fate.

Interaction with Biological Macromolecules (Proteins, DNA, RNA)

The biological activity of this compound is predicated on its interactions with biological macromolecules.

Proteins: Computational studies on derivatives, specifically 4-(3-nitrophenyl)thiazol-2-ylhydrazones, have provided insights into their potential protein targets. These derivatives have been identified as selective inhibitors of human monoamine oxidase B (hMAO-B). nih.govresearchgate.net Molecular docking simulations have elucidated the interactions between these derivatives and the hMAO-B active site, highlighting the formation of bonds with key amino acid residues. dergipark.org.tr

Table 1: Predicted Interactions of a 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivative with hMAO-B Residues

| Interacting Residue | Type of Interaction |

|---|---|

| Tyr398 | Hydrogen Bond |

| Tyr435 | Hydrogen Bond |

| Cys172 | Pi-Sulfur |

| Gln206 | Pi-Alkyl |

| Ile199 | Pi-Alkyl |

| Phe343 | Pi-Pi Stacked |

Data derived from computational modeling studies. dergipark.org.tr

These findings suggest that the 4-(3-nitrophenyl)thiazole scaffold is a crucial pharmacophoric feature for this protein interaction. nih.govresearchgate.net

DNA and RNA: Direct experimental evidence for the interaction of this compound with DNA or RNA is not well-established. However, the planar nature of the thiazole and phenyl rings could theoretically allow for intercalation between the base pairs of nucleic acids. Some thiazole-containing compounds have been shown to interact with DNA. Additionally, certain thiazole derivatives have been investigated for their ability to bind to bacterial DNA gyrase. nih.gov The potential for such interactions with this compound warrants further investigation.

Effects on Cellular Signaling Pathways (e.g., MAPK, PI3K/Akt, NF-κB)

The effects of this compound on key cellular signaling pathways such as MAPK, PI3K/Akt, and NF-κB have not been directly elucidated in published research. However, the known activities of related compounds provide a basis for hypothesized effects. For instance, the PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer. mdpi.comresearchgate.net Some indole (B1671886) compounds, which are also heterocyclic structures, have been shown to inhibit the PI3K/Akt/mTOR/NF-κB signaling pathway. nih.gov Given that many small molecule inhibitors target kinases within these pathways, it is plausible that this compound could modulate one or more of these signaling cascades. The antioxidant properties observed in some 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives could also indirectly influence these pathways, as reactive oxygen species (ROS) are known to be important signaling molecules that can activate pathways like NF-κB. nih.govplos.org

Role of the Nitro Group in Biological Activity

The nitro group is a significant functional moiety that can profoundly influence a molecule's biological activity. nih.govresearchgate.netnih.gov It is a strong electron-withdrawing group, which can alter the electronic properties of the entire molecule, affecting its polarity, membrane permeability, and interactions with biological targets. nih.govresearchgate.net

Furthermore, the nitro group can be metabolically reduced within cells to form reactive intermediates, such as nitro anion radicals. svedbergopen.com This process is a key aspect of the mechanism of action for many nitroaromatic and nitroheterocyclic drugs, contributing to their cytotoxic effects against microorganisms and cancer cells. nih.gov The redox potential of the nitro group can thus be a double-edged sword, contributing to both therapeutic efficacy and potential toxicity. nih.govresearchgate.net

Membrane Permeability and Cellular Uptake Mechanisms

The ability of this compound to exert a biological effect is contingent upon its ability to cross cellular membranes. The physicochemical properties of a molecule, particularly its lipophilicity, are key determinants of its membrane permeability. nih.govmdpi.comresearchgate.net The thiazole ring itself is a heterocyclic structure found in numerous drugs, and its derivatives often possess favorable pharmacokinetic properties. globalresearchonline.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Thiazole orange-neomycin conjugates |

| 4-(3-nitrophenyl)thiazol-2-ylhydrazones |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.